molecular formula C6H10N4O2 B12903271 3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole

3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole

Cat. No.: B12903271
M. Wt: 170.17 g/mol
InChI Key: FUBRAMFBZGPINB-UHFFFAOYSA-N
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Description

3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with an appropriate nitrile oxide. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1,2,4-oxadiazole: Lacks the aminoethylideneaminooxymethyl group, making it less versatile in certain applications.

    5-(1-Aminoethylideneaminooxymethyl)-1,2,4-oxadiazole: Similar structure but without the methyl group, affecting its reactivity and properties.

Uniqueness

3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

N'-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]ethanimidamide

InChI

InChI=1S/C6H10N4O2/c1-4(7)9-11-3-6-8-5(2)10-12-6/h3H2,1-2H3,(H2,7,9)

InChI Key

FUBRAMFBZGPINB-UHFFFAOYSA-N

Isomeric SMILES

CC1=NOC(=N1)CO/N=C(\C)/N

Canonical SMILES

CC1=NOC(=N1)CON=C(C)N

Origin of Product

United States

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